N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(19-17-13-3-1-2-4-14(13)20-23-17)11-5-7-18-15(9-11)22-12-6-8-24-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGVKBTACPEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=NC=C3)OC4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 320.42 g/mol. The structure includes a benzoxazole moiety and a pyridine carboxamide, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds typically range from 250 to 7.81 µg/mL.
Anticancer Potential
Studies have demonstrated that related benzoxazole derivatives possess anticancer properties. For example, certain benzoxazole compounds have been reported to suppress tumor growth in xenograft models . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways critical for tumor progression.
Neuroprotective Effects
There is emerging evidence suggesting that this class of compounds may provide neuroprotective effects. In particular, compounds with similar structures have been investigated for their ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in necroptosis and neuroinflammation . In mouse models of multiple sclerosis, these compounds have shown promise in attenuating disease progression .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a potent activity with MIC values comparable to standard antibiotics .
Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of this compound on ovarian cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell survival pathways.
- Induction of Apoptosis : Many benzoxazole derivatives trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to the antimicrobial effects.
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be compared to the following analogs:
Structural Analogues with Benzoxazole/Benzothiazole Cores
Key Observations :
- Core Heterocycle: The benzoxazole core in the target compound differs from benzothiazole analogs (e.g., ) in the replacement of sulfur with oxygen.
- Substituent Effects : The thiolan-3-yloxy group introduces a sulfur-containing tetrahydrothiophene ring, which contrasts with the propenyloxy group in . The latter’s lower pKa (12.13) suggests weaker basicity compared to the target compound’s carboxamide group .
- Biological Activity : Benzothiazole derivatives () exhibit antimicrobial properties, but benzoxazole analogs may require specific substituents (e.g., carboxamide) to achieve comparable efficacy.
Functional Group Impact
- Carboxamide vs.
- Thiolan-3-yloxy vs. Methoxyphenoxy: The sulfur atom in thiolan-3-yloxy (vs. oxygen in methoxyphenoxy derivatives like ) could influence redox properties and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
